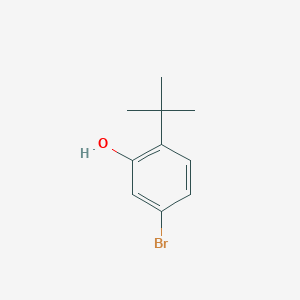
5-Bromo-2-tert-butylphenol
Overview
Description
5-Bromo-2-tert-butylphenol, commonly referred to as 5-Bromo-2-TB, is a phenolic compound that has been used extensively in scientific research due to its wide range of applications. 5-Bromo-2-TB is a colorless, crystalline solid that has a molecular weight of 250.25 g/mol and a melting point of 160-162°C. It is insoluble in water and is soluble in most organic solvents. 5-Bromo-2-TB has been used in various fields of research, such as organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Polymerization Applications
5-Bromo-2-tert-butylphenol has been utilized in the field of polymer science. Specifically, its derivatives, such as 4-bromo-2,6-di-tert-butylphenol, have been used in phase transfer catalyzed (PTC) polymerization. This process leads to the formation of polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) with varying molecular weights depending on the molar ratios and polymerization conditions used (Wang & Percec, 1991).
Radical Chemistry and Reactivity
In the field of radical chemistry, derivatives of this compound, such as 4-bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone, have been studied for their reactivity with other phenolic compounds. This research is crucial for understanding the formation of radical species and their reaction rates, which are independent of the solvent nature (Prokof’ev, Solodovnikov, Volod’kin & Ershov, 1971).
Solid-Phase Transformations
Studies have explored the solid-phase transformations of 2,4-di-tert-butylphenol and its derivatives, including 6-bromo- and 6-hydroxymetyl-substituted compounds. These transformations are significant for understanding the reactivity of these compounds in various media and their potential applications in solid-phase processes (Vol’eva, Belostotskaya, Karmilov, Komissaroya & Ershov, 1996).
Electrochemical Reactivity
Research has been conducted on the electrochemical reactivity of bulky phenols, including derivatives of this compound. These studies evaluate their reactivities with superoxide anion radical (O2 -), using methods like cyclic voltammetry and square wave voltametry. Understanding the radical quenching properties of these compounds is important for their potential applications in antioxidant and electrochemical fields (Zabik, Anwar, Ziu & Martic-Milne, 2019).
Synthesis of Derivatives
Research on the synthesis of derivatives of this compound has been explored. For instance, studies on synthesizing 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde from 2-(tert-butyl)phenol have been conducted, providing insight into optimal conditions and methodologies for such synthesis processes (Longchao, 2013).
Mechanism of Action
Target of Action
Similar compounds such as bronopol have been shown to interact with essential thiols within bacterial cells .
Mode of Action
It is proposed that bronopol, a similar compound, generates biocide-induced bacteriostasis followed by growth at an inhibited rate in bacteria, via two distinct reactions between the compound and essential thiols within the bacterial cell .
Result of Action
Similar compounds have been shown to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
5-bromo-2-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVASYFONLONAQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438236 | |
| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30715-50-5 | |
| Record name | 5-BROMO-2-TERT-BUTYLPHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

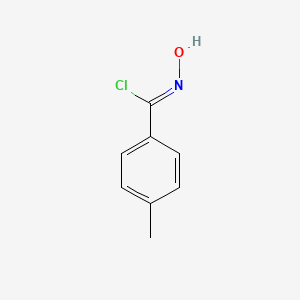
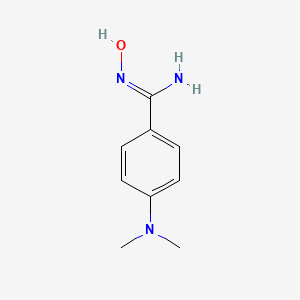
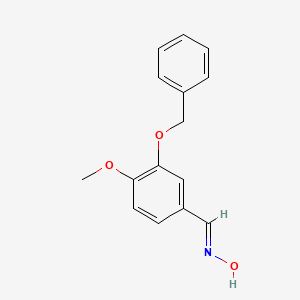
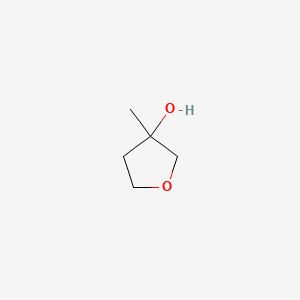
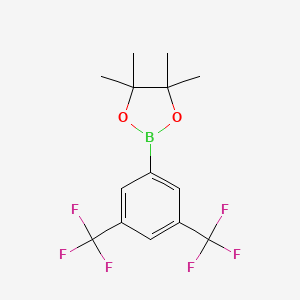
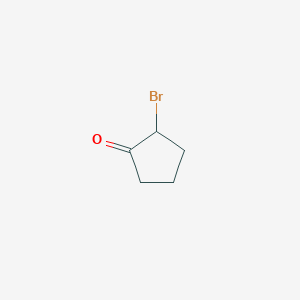
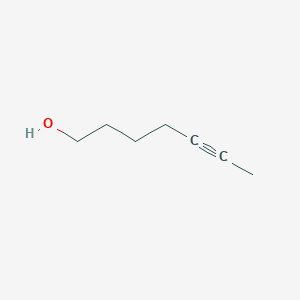
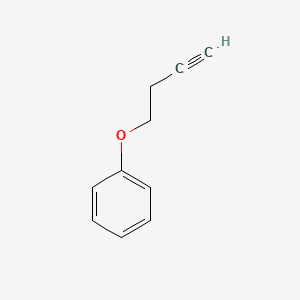
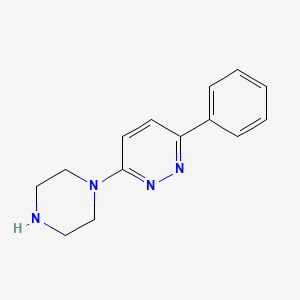
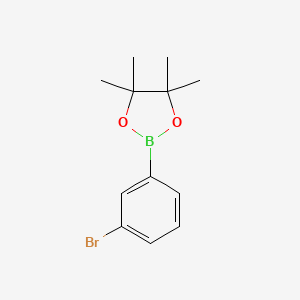
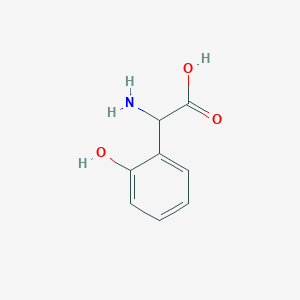
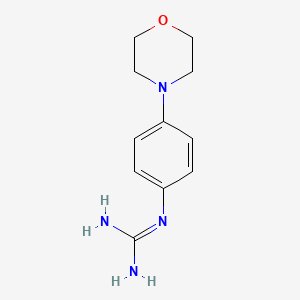
![(2S,3S)-(+)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1279269.png)
![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)